cis-2,3-Dimethyl-2-butene-1,4-diol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(Z)-2,3-dimethylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C6H12O2/c1-5(3-7)6(2)4-8/h7-8H,3-4H2,1-2H3/b6-5- |
InChI Key |
LHWNRQDQUXQQPG-WAYWQWQTSA-N |
Isomeric SMILES |
C/C(=C(\C)/CO)/CO |
Canonical SMILES |
CC(=C(C)CO)CO |
Origin of Product |
United States |
Multi Step Synthesis Via Diels Alder Reaction and Subsequent Oxidative Cleavage
A plausible convergent approach commences with the well-known Diels-Alder reaction, a powerful tool for the formation of cyclic systems. odinity.com This is followed by oxidative cleavage of the resulting adduct and subsequent reduction to yield the target diol.
The initial step involves the [4+2] cycloaddition of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride (B1165640). This reaction stereospecifically forms 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride. odinity.comcerritos.edu
The double bond within the newly formed cyclohexene (B86901) ring can then be subjected to oxidative cleavage. A common and effective method for this transformation is ozonolysis, which breaks the carbon-carbon double bond to form carbonyl groups. libretexts.org A reductive work-up of the ozonide intermediate would yield a dicarboxylic acid or its anhydride derivative.
The final step in this sequence is the reduction of the carboxylic acid or anhydride functionalities to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation, converting both carbonyl groups to the corresponding hydroxyl groups to afford the final product, cis-2,3-dimethyl-2-butene-1,4-diol. chemistrysteps.commasterorganicchemistry.comharvard.edu
Table 1: Proposed Multi-step Convergent Synthesis
| Step | Reaction | Reactants | Reagents | Product |
| 1 | Diels-Alder Reaction | 2,3-Dimethyl-1,3-butadiene, Maleic anhydride | Heat | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride |
| 2 | Oxidative Cleavage | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride | 1. O₃; 2. Reductive work-up (e.g., Zn/H₂O or (CH₃)₂S) | Intermediate dicarboxylic acid/anhydride |
| 3 | Reduction | Intermediate dicarboxylic acid/anhydride | LiAlH₄, followed by aqueous work-up | This compound |
Direct Reduction of 2,3 Dimethylmaleic Anhydride
A more direct convergent strategy involves the reduction of 2,3-dimethylmaleic anhydride (B1165640). This starting material already contains the core carbon skeleton and the cis-configuration of the methyl groups.
The key transformation is the reduction of the anhydride functional group to a diol. Lithium aluminum hydride is a suitable reagent for this purpose, as it is known to reduce anhydrides to primary alcohols. masterorganicchemistry.comharvard.edu The reaction proceeds via the nucleophilic attack of hydride ions on the carbonyl carbons of the anhydride. chemistrysteps.com A crucial aspect of this approach is the retention of the double bond's cis-stereochemistry during the reduction process. While LiAlH₄ is a powerful reducing agent, it does not typically reduce isolated carbon-carbon double bonds. chemistrysteps.com
Table 2: Proposed Direct Reduction Synthesis
| Step | Reaction | Reactant | Reagent | Product |
| 1 | Reduction | 2,3-Dimethylmaleic anhydride | LiAlH₄, followed by aqueous work-up | cis-2,3-Dimethyl-2-butene-1,4-diol |
Chemical Reactivity and Transformations of Cis 2,3 Dimethyl 2 Butene 1,4 Diol
Reactions of the Hydroxyl Functional Groups
The two primary hydroxyl groups of cis-2,3-dimethyl-2-butene-1,4-diol are susceptible to reactions typical of alcohols, including esterification, etherification, and oxidation.
Esterification Reactions
Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of an acid catalyst. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. masterorganicchemistry.com Depending on the stoichiometry of the reactants, either a monoester or a diester can be formed.
The general reaction can be represented as:
Monoesterification: C₆H₁₂O₂ + R-COOH → C₆H₁₁(O-CO-R)O + H₂O
Diesterification: C₆H₁₂O₂ + 2 R-COOH → C₆H₁₀(O-CO-R)₂ + 2 H₂O
Detailed research has shown that the choice of catalyst and reaction conditions can influence the selectivity towards mono- or diesterification. For instance, using a mild catalyst and a 1:1 molar ratio of the diol to the acylating agent favors the formation of the monoester. Conversely, using an excess of the acylating agent and a stronger catalyst drives the reaction towards the formation of the diester. organic-chemistry.org
Table 1: Examples of Esterification Reactions
| Acylating Agent | Catalyst | Product(s) |
| Acetic Anhydride (B1165640) | Sulfuric Acid | cis-2,3-Dimethyl-2-butene-1,4-diyl diacetate |
| Benzoyl Chloride | Pyridine | cis-2,3-Dimethyl-2-butene-1,4-diyl dibenzoate |
Etherification Reactions
The hydroxyl groups of this compound can be converted to ether linkages through various methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
The reaction proceeds in two main steps:
Alkoxide formation: C₆H₁₂O₂ + 2 NaH → C₆H₁₀(ONa)₂ + 2 H₂
Nucleophilic substitution: C₆H₁₀(ONa)₂ + 2 R-X → C₆H₁₀(OR)₂ + 2 NaX
The reactivity can be controlled to produce mono- or di-ethers by adjusting the stoichiometry of the base and the alkyl halide.
Oxidation of the Diol Moieties
The primary alcohol groups of this compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent used. The presence of the double bond can sometimes lead to side reactions, such as oxidative cleavage. researchgate.net
Common oxidizing agents and their expected products include:
Pyridinium chlorochromate (PCC): This mild oxidizing agent will typically oxidize the primary alcohols to aldehydes, yielding cis-2,3-dimethyl-2-butene-1,4-dial.
Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄): These strong oxidizing agents will oxidize the primary alcohols to carboxylic acids, resulting in the formation of cis-2,3-dimethyl-2-butenedioic acid.
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product |
| Pyridinium chlorochromate (PCC) | cis-2,3-Dimethyl-2-butene-1,4-dial |
| Potassium permanganate (KMnO₄) | cis-2,3-Dimethyl-2-butenedioic acid |
Dehydration and Cyclodehydration Pathways
Analogous to cis-2-butene-1,4-diol (B44940), this compound can undergo acid-catalyzed dehydration. wikipedia.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnist.gov Intramolecularly, this can lead to the formation of a cyclic ether, specifically a dihydrofuran derivative. The reaction is believed to proceed via protonation of one of the hydroxyl groups, followed by the departure of a water molecule to form a carbocation. The other hydroxyl group then acts as a nucleophile, attacking the carbocation to form the five-membered ring of 3,4-dimethyl-2,5-dihydrofuran. nih.gov
The reaction can be summarized as: C₆H₁₂O₂ --(H⁺, -H₂O)--> C₆H₁₀O
Studies on the related compound, cis-2-butene-1,4-diol, have shown that it can be converted to 2,5-dihydrofuran (B41785) on silica-supported palladium and platinum catalysts. researchgate.net This suggests that similar catalytic pathways could be applicable to this compound.
Reactions of the Carbon-Carbon Double Bond
The C=C double bond in this compound is susceptible to addition reactions, with hydrogenation being a key transformation.
Hydrogenation to Saturated 2,3-Dimethylbutane-1,4-diol
The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. doubtnut.comyoutube.com This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. researchgate.net Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov The reaction is typically carried out under pressure and at a slightly elevated temperature. acs.org
The hydrogenation reaction is as follows: C₆H₁₂O₂ + H₂ --(Catalyst)--> C₆H₁₄O₂
This reaction is highly efficient and selective for the double bond, leaving the hydroxyl groups intact. The resulting product is 2,3-dimethylbutane-1,4-diol. The catalytic hydrogenation of similar unsaturated diols has been extensively studied, with factors such as catalyst type, solvent, temperature, and pressure influencing the reaction rate and yield. nih.govrsc.org
Table 3: Catalysts for Hydrogenation
| Catalyst | Typical Conditions |
| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), Room Temperature to 80°C |
| Platinum on Carbon (Pt/C) | H₂ (1-50 atm), Room Temperature to 100°C |
| Raney Nickel | H₂ (50-100 atm), 100-150°C |
Oxidative Cleavage Reactions (e.g., Ozonolysis, Periodate (B1199274) Cleavage)
The carbon-carbon double bond in this compound is susceptible to oxidative cleavage by potent oxidizing agents like ozone and periodates. These reactions break the double bond, yielding smaller carbonyl-containing molecules.
Ozonolysis: The ozonolysis of an alkene involves the reaction with ozone (O₃) to cleave the double bond. For 2,3-dimethyl-2-butene, which lacks the hydroxyl groups, ozonolysis followed by a reductive work-up (e.g., with zinc dust) yields two molecules of acetone. quora.com By extension, the ozonolysis of this compound is predicted to initially form a primary ozonide, which then rearranges to a more stable secondary ozonide. nih.gov Subsequent work-up would cleave the molecule. A reductive work-up would be expected to yield two molecules of 2-hydroxy-2-methylpropanal. An oxidative work-up (e.g., with hydrogen peroxide) would further oxidize the aldehyde to a carboxylic acid, yielding 2-hydroxy-2-methylpropanoic acid. libretexts.orgmasterorganicchemistry.com
Periodate Cleavage: Oxidative cleavage of vicinal diols (1,2-diols) can be achieved using reagents like sodium periodate (NaIO₄) or periodic acid (HIO₄). libretexts.orgmasterorganicchemistry.com This reaction proceeds through a cyclic periodate ester intermediate. masterorganicchemistry.comchemtube3d.com While this compound is an allylic diol, it is not a vicinal diol, meaning the hydroxyl groups are on carbons 1 and 4, not adjacent carbons. Therefore, direct cleavage by periodate under standard conditions for vicinal diols is not expected. However, if the double bond is first converted to a vicinal diol (e.g., through dihydroxylation with osmium tetroxide), the resulting tetrol (2,3-dimethylbutane-1,2,3,4-tetrol) would be susceptible to periodate cleavage. nih.govlibretexts.org
Isomerization and Allylic Rearrangements
The structure of this compound allows for both geometric isomerization and allylic rearrangements, transformations that alter the connectivity or spatial arrangement of its atoms.
Isomerization: The "cis" designation refers to the stereochemistry at the double bond, where the substituent groups are on the same side. Under certain conditions, such as catalysis by acids or metals, this compound can undergo isomerization to its more stable trans-isomer. union.eduthermofisher.com This process is common for substituted butene-1,4-diols. union.edu
Allylic Rearrangements: An allylic rearrangement involves the shift of a double bond and the migration of a substituent. wikipedia.org The hydroxyl groups in this compound are in allylic positions (adjacent to the double bond). In the presence of certain reagents or catalysts, these groups can undergo substitution reactions where the incoming group attaches to a different carbon of the allylic system than the one the leaving group departed from, accompanied by a shift in the double bond's position. wikipedia.orgmasterorganicchemistry.com For example, reactions involving the hydroxyl groups can proceed through a delocalized allylic carbocation intermediate, leading to a mixture of products.
Olefin Metathesis (e.g., Cross-Metathesis with other Olefins, by analogy with cis-2-butene-1,4-diol)
Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, typically in the presence of metal catalysts like those based on ruthenium or molybdenum. wikipedia.org While specific studies on this compound are not prevalent, its reactivity can be inferred from its close analog, cis-2-butene-1,4-diol.
Cross-Metathesis: This type of metathesis occurs between two different olefins. The cross-metathesis of cis-2-butene-1,4-diol with various partners has been successfully demonstrated. For instance, its reaction with methyl oleate (B1233923) using a Stewart-Grubbs catalyst yields α,ω-bifunctional compounds. chemrxiv.orgchemrxiv.org Similarly, its reaction with eugenol, catalyzed by a Grubbs' catalyst, produces a natural product, (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-ol. researchgate.net The symmetrical nature of cis-2-butene-1,4-diol is advantageous as it minimizes self-metathesis byproducts. chemrxiv.org
By analogy, this compound could participate in cross-metathesis reactions. However, the presence of the two additional methyl groups on the double bond would likely introduce significant steric hindrance, potentially affecting the reaction rate and catalyst efficiency compared to the unsubstituted diol. mit.edu The choice of catalyst would be crucial to overcome this steric bulk. Z-selective ruthenium catalysts have been explored for the cross-metathesis of Z-2-butene-1,4-diol. mit.eduresearchgate.net
| Cross-Metathesis of cis-2-butene-1,4-diol Analogs | |
| Reactant 1 | cis-2-butene-1,4-diol |
| Reactant 2 | Methyl oleate chemrxiv.orgchemrxiv.org |
| Catalyst | Stewart-Grubbs Catalyst chemrxiv.orgchemrxiv.org |
| Key Feature | Provides access to α,ω-bifunctional compounds useful as polymer precursors. chemrxiv.org |
| Reactant 1 | cis-2-butene-1,4-diol |
| Reactant 2 | Eugenol researchgate.net |
| Catalyst | Grubbs' Catalyst researchgate.net |
| Key Feature | Demonstrates powerful selectivity for cross-metathesis over homodimerization. researchgate.net |
| Reactant 1 | cis-2-butene-1,4-diyl diacetate |
| Reactant 2 | Methyl oleate beilstein-journals.org |
| Catalyst | Schiff base ruthenium catalyst beilstein-journals.org |
| Key Feature | Yields value-added intermediates for polymer synthesis under mild conditions. beilstein-journals.org |
Polymerization and Oligomerization Chemistry
The two primary hydroxyl groups and the internal double bond make this compound a valuable monomer for synthesizing various polymers and oligomers.
Polycondensation to Form Unsaturated Polyesters
Unsaturated polyesters can be synthesized via polycondensation, a step-growth polymerization where a diol reacts with a dicarboxylic acid (or its derivative, like a diacyl chloride or diester) with the elimination of a small molecule, such as water. kompozit.org.trmdpi.com
Cis-2-butene-1,4-diol has been successfully used to prepare high molecular weight unsaturated polyesters through a two-stage melt polycondensation with various α,ω-dicarboxylic acids. doi.orgresearchgate.net A key finding is that the cis-conformation of the double bond can be retained at high reaction temperatures without isomerization or branching side reactions, making it a suitable diol for creating linear unsaturated polyesters with well-defined structures. doi.org The resulting polyesters from cis-2-butene-1,4-diol have shown enhanced mechanical properties compared to those made with saturated 1,4-butanediol (B3395766). doi.orgresearchgate.net Given these results, this compound is expected to behave similarly, acting as an unsaturated diol monomer to produce polyesters with pendant methyl groups along the polymer backbone.
Copolymerization Strategies (e.g., with Acrylamide)
Copolymerization involves the polymerization of two or more different monomers. A study detailed the synthesis of poly(acrylamide-co-cis-2-butene-1,4-diol) using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a redox initiator. ajchem-a.comajchem-a.com In this system, cis-2-butene-1,4-diol acts as both a comonomer and a reducing agent. ajchem-a.comajchem-a.com The reaction conditions were optimized to achieve the best copolymer yield.
| Optimized Conditions for Copolymerization | |
| Parameter | Value |
| Initiator | Ceric Ammonium Nitrate (CAN) ajchem-a.comajchem-a.com |
| Monomer 1 | Acrylamide (B121943) ajchem-a.comajchem-a.com |
| Monomer 2 | cis-2-butene-1,4-diol ajchem-a.comajchem-a.com |
| Reaction Time | 6 hours ajchem-a.comajchem-a.com |
| Reaction Temperature | 50 °C ajchem-a.comajchem-a.com |
| Best Copolymer Yield | 65.1% ajchem-a.comajchem-a.com |
Characterization of the resulting copolymers by GPC and hydroxyl number determination showed that acrylamide units constituted the larger portion of the polymer chains. ajchem-a.comajchem-a.com The thermal properties of these copolymers were also investigated, showing multi-stage decomposition. ajchem-a.comajchem-a.com This strategy demonstrates a viable pathway for incorporating the diol into water-soluble polymer structures.
Formation of Telechelic Oligomers
Telechelic oligomers are macromolecules that contain reactive functional groups at their chain ends. The catalytic condensation of cis-2-butene-1,4-diol using a CpRu(MQA)(C₃H₅) catalyst has been shown to produce poly(2-butenediol), an unsaturated telechelic polyether diol. nih.govamazonaws.com
This process yields oligomers with molecular weights ranging from 400 to 4600 g/mol . nih.gov The chain growth occurs through a proposed mechanism involving the formation of Ru(IV) allyl intermediates from the allylic alcohol, followed by selective nucleophilic displacement to generate primarily linear trans-2-butenyl ether linkages (92%) along with some vinyl branches (8%). nih.gov These telechelic oligomers are valuable as chain extenders and macromonomers, as demonstrated by their use in synthesizing triblock copolymers. nih.gov It is conceivable that this compound could undergo a similar ruthenium-catalyzed polycondensation to form telechelic oligomers with methyl groups integrated into the polyether backbone.
Advanced Characterization Methodologies for Cis 2,3 Dimethyl 2 Butene 1,4 Diol
Spectroscopic Techniques
Spectroscopy provides the foundational data for the structural elucidation of cis-2,3-Dimethyl-2-butene-1,4-diol. Due to the molecule's symmetry, where the two halves are identical, the number of unique signals in NMR spectroscopy is simplified, providing a clear diagnostic fingerprint.
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number and type of atoms, their connectivity, and their spatial relationships.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which arises from the molecule's symmetry. Three distinct signals are typically expected.
Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups give rise to a single, sharp signal. This resonance typically appears in the upfield region of the spectrum.
Methylene (B1212753) Protons (-CH₂OH): The four protons of the two equivalent methylene groups also produce a single signal. The proximity to the electronegative oxygen atom shifts this signal downfield relative to the methyl protons.
Hydroxyl Protons (-OH): The two hydroxyl protons will generate a single signal. Its chemical shift can be variable and is often concentration and solvent-dependent. This peak is typically broad unless special conditions are met.
The integration of these peaks would correspond to a ratio of 6:4:2, which simplifies to 3:2:1, confirming the relative number of protons in each unique chemical environment.
| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|---|
| Methyl (-CH₃) | 6H | ~1.7 | Singlet (s) |
| Methylene (-CH₂OH) | 4H | ~4.2 | Singlet (s) |
| Hydroxyl (-OH) | 2H | Variable | Singlet (s, broad) |
Complementing the proton NMR, the ¹³C NMR spectrum provides a direct view of the carbon skeleton. Due to the molecule's symmetry, only three distinct carbon signals are expected.
Methyl Carbons (-CH₃): The two equivalent methyl carbons produce a single signal in the upfield (aliphatic) region.
Methylene Carbons (-CH₂OH): The two equivalent methylene carbons, being attached to oxygen, are shifted downfield.
Vinylic Carbons (C=C): The two equivalent sp²-hybridized carbons of the double bond appear significantly downfield, a characteristic feature of alkene carbons.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (-CH₃) | ~20 |
| Methylene (-CH₂OH) | ~60-65 |
| Vinylic (C=C) | ~130-135 |
To unequivocally confirm the assignments from 1D NMR and piece together the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. In this compound, a COSY spectrum would be expected to show a correlation between the methylene protons (-CH₂OH) and the hydroxyl protons (-OH), provided the hydroxyl proton exchange is slow enough for coupling to be observed. No other correlations are expected due to the lack of adjacent, non-equivalent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). An HSQC spectrum would show a clear correlation cross-peak between the methyl proton signal and the methyl carbon signal, and another between the methylene proton signal and the methylene carbon signal. The vinylic and hydroxyl signals would not show correlations as the former has no attached protons and the latter has no attached carbons.
A correlation from the methyl protons to both the vinylic carbon (a three-bond coupling, ³J) and the methylene carbon (a three-bond coupling, ³J).
A correlation from the methylene protons to the vinylic carbon (a two-bond coupling, ²J) and the methyl carbon (a three-bond coupling, ³J).
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is dominated by features characteristic of its alcohol and alkene groups.
O-H Stretch: A very prominent, broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the hydrogen-bonded hydroxyl (-OH) groups.
C-H Stretch: Absorptions for sp³ C-H stretching (from the methyl and methylene groups) are expected just below 3000 cm⁻¹. docbrown.info
C=C Stretch: A C=C double bond stretch typically appears in the 1680-1640 cm⁻¹ region. However, in a symmetrically substituted alkene like this, the change in dipole moment during the vibration is small, which may result in a very weak or entirely absent absorption band.
C-O Stretch: A strong absorption band corresponding to the C-O single bond stretch of the primary alcohol is expected in the 1050-1150 cm⁻¹ region.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Alkyl (C-H) | C-H Stretch | 2850-2960 | Medium-Strong |
| Alkene (C=C) | C=C Stretch | ~1670 | Weak or Absent |
| Alcohol (C-O) | C-O Stretch | 1050-1150 | Strong |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments after ionization. This data helps to determine the molecular weight and can suggest structural features. docbrown.info
For this compound (Molecular Weight: 116.16 g/mol ), the electron ionization (EI) mass spectrum would be expected to show: nih.govcymitquimica.com
Molecular Ion Peak (M⁺): A peak at m/z = 116, corresponding to the intact molecule with one electron removed. This peak may be weak or absent depending on its stability.
Key Fragmentation Peaks:
[M-H₂O]⁺: A peak at m/z = 98, resulting from the common loss of a water molecule from the diol.
[M-CH₂OH]⁺: A peak at m/z = 85, corresponding to the loss of a hydroxymethyl radical (•CH₂OH).
[M-H₂O-CH₃]⁺: A peak at m/z = 83, from the sequential loss of water and a methyl radical.
The fragmentation pattern provides a fingerprint that confirms the presence of hydroxyl and methyl groups and helps piece together the molecular structure. docbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Methods
Chromatographic techniques are instrumental in the analysis of this compound, providing critical information on its purity, the quantification of impurities, and the characterization of polymers derived from it.
Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis
Gas Chromatography (GC) is a cornerstone technique for assessing the purity and performing quantitative analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from its isomers (e.g., the trans-isomer) and other potential impurities. Commercial specifications for diols often cite GC as the method for purity validation, with typical assays requiring ≥95.0% or higher purity. thermofisher.comthermofisher.com
The methodology involves injecting a vaporized sample into a heated column containing a stationary phase. An inert carrier gas (mobile phase) transports the sample through the column, where separation occurs based on the differential partitioning of analytes between the two phases. A Flame Ionization Detector (FID) is commonly employed for quantitative analysis due to its broad sensitivity to organic compounds and a wide linear range.
Research Findings: While specific research papers detailing a validated GC method for this compound are not prevalent, established methods for similar diols, such as 1,4-butanediol (B3395766) and 2,3-butanediol, provide a strong procedural basis. researchgate.netresearchgate.net For instance, a method for determining 1,4-butanediol as an impurity in Busulfan was developed using a DB-1 capillary column (30 m x 0.53 mm i.d., 2.65 µm film thickness). researchgate.net The validation of such methods typically includes assessing linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. researchgate.netsemanticscholar.org In the analysis of complex alkylation products, GC-FID has been shown to provide excellent quantitative performance, with relative standard deviations (RSD) below 0.78% and high recovery rates (98.53% to 102.85%). semanticscholar.org
Below is a table summarizing typical GC parameters for the analysis of diols, adapted from established methods for related compounds.
Table 1: Typical GC Parameters for Diol Analysis
| Parameter | Value/Description |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column | Capillary column (e.g., DB-1, OV-1, or similar non-polar phase) |
| Column Dimensions | 30 m length x 0.53 mm internal diameter x 2.65 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial Temp: 150 °C, hold for 4 min; Ramp: 12.5 °C/min to 320 °C, hold for 20 min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
When this compound is used as a monomer or a chain extender in polymerization reactions, the resulting polymers require characterization of their molecular weight and molecular weight distribution. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the premier technique for this purpose. wikipedia.orgunt.edu GPC separates molecules based on their hydrodynamic volume in solution. sepscience.com Larger molecules are excluded from the pores of the column's packing material and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. shimadzu.comwindows.net
This analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which collectively describe the distribution of polymer chain lengths and influence the material's physical and mechanical properties. lcms.cz
Research Findings: The GPC system typically consists of an HPLC pump, an injector, a set of GPC columns, and one or more detectors. wikipedia.org A refractive index (RI) detector is the most common universal detector for GPC. youtube.com To obtain accurate molecular weight data, the system is calibrated using a series of well-characterized, narrow-distribution polymer standards (e.g., polystyrene or pullulan polysaccharides). youtube.comrsc.org The logarithm of the molecular weight of these standards is plotted against their retention time to generate a calibration curve. shimadzu.com The molecular weight distribution of an unknown polymer sample is then determined by comparing its chromatogram to this curve. wikipedia.org
For more complex polymer architectures, such as branched polymers that can result from diol monomers, advanced detection methods are necessary. A triple-detector GPC system, incorporating an RI detector, a viscometer, and a light-scattering detector, can provide information on intrinsic viscosity and absolute molecular weight, offering insights into the polymer's structure and branching. sepscience.com
Table 2: GPC System Configuration and Conditions for Polymer Analysis
| Component | Specification/Condition |
|---|---|
| Solvent/Mobile Phase | Tetrahydrofuran (THF) or N,N-Dimethylacetamide (DMAc) with LiCl |
| Columns | Set of GPC columns with a range of pore sizes suitable for the expected molecular weight range of the polymer |
| Pump Flow Rate | 1.0 mL/min |
| Column Temperature | 35-40 °C |
| Detectors | Refractive Index (RI), Viscometer, Light Scattering |
| Calibration Standards | Polystyrene or Pullulan Polysaccharide standards with known molecular weights |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can be applied to this compound if it can be obtained in a suitable single-crystal form. The analysis provides unambiguous proof of the molecule's stereochemistry, conformation, and the nature of its intermolecular interactions in the solid state.
The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms are determined, yielding a detailed molecular structure. mdpi.comresearchgate.net
Research Findings: While a specific crystal structure for this compound is not publicly documented in the search results, the analysis of similar small organic molecules provides a clear indication of the data that would be obtained. For example, the crystal structure of a pyrrolo[2,1-a]isoquinoline (B1256269) derivative was elucidated, providing precise bond lengths, bond angles, and torsion angles. mdpi.com Such analyses also reveal the packing of molecules in the crystal lattice, which is governed by intermolecular forces like hydrogen bonding. researchgate.net For a diol like this compound, hydrogen bonding involving the hydroxyl groups would be a dominant feature of its crystal packing. researchgate.net
The results of an X-ray crystallographic analysis are typically presented in a table of crystallographic data. An example of the type of data that would be generated is shown below.
Table 3: Representative Crystallographic Data Table
| Parameter | Example Value |
|---|---|
| Chemical Formula | C6H12O2 |
| Formula Weight | 116.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.9337 |
| b (Å) | 32.6514 |
| c (Å) | 7.7034 |
| β (°) | 111.687 |
| Volume (ų) | 1851.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.040 |
| R-factor (R1) | < 0.05 for observed reflections |
This structural information is invaluable for understanding the compound's physical properties and its conformational preferences, which can influence its reactivity in subsequent chemical transformations.
Computational and Theoretical Studies on Cis 2,3 Dimethyl 2 Butene 1,4 Diol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating molecules at the electronic level, providing insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the electronic structure and energetic properties of organic molecules like cis-2,3-dimethyl-2-butene-1,4-diol.
A DFT study of this compound would involve calculating the electron density to determine its molecular properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be computed. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl groups would be expected to show negative potential (nucleophilic sites), while the hydrogen atoms of the hydroxyl groups would exhibit positive potential (electrophilic sites).
Energetic properties, such as the heat of formation and total electronic energy, would also be calculated to assess the molecule's thermodynamic stability relative to its isomers, like the trans-isomer.
Table 1: Illustrative DFT-Calculated Electronic and Energetic Properties for this compound (Disclaimer: The following data are hypothetical examples representative of typical DFT calculation results and are not from published research on this specific molecule.)
| Property | Hypothetical Value | Significance |
|---|---|---|
| Total Electronic Energy | -462.8 Hartrees | Foundational value for thermodynamic calculations. |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, arising from its C |
Beyond DFT, other quantum mechanical methods would be employed for mechanistic investigations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide higher accuracy for calculating reaction barriers and transition state energies, which is crucial for detailed mechanistic studies.
Semi-empirical methods, like AM1 or PM7, offer a faster, albeit less accurate, alternative. lumenlearning.com These methods use parameters derived from experimental data to simplify calculations, making them suitable for preliminary explorations of large systems or complex reaction pathways before applying more rigorous methods. For this compound, semi-empirical methods could be used to quickly screen potential reaction pathways, such as its acid-catalyzed rearrangement or oxidation, before investing significant computational resources in higher-level ab initio or DFT calculations. lumenlearning.com
Reaction Mechanism Elucidation and Transition State Analysis
A primary goal of computational chemistry is to elucidate reaction mechanisms. For this compound, theoretical studies could map out the potential energy surface for reactions such as its isomerization to the trans form, or its dehydration and rearrangement, a reaction analogous to the well-known pinacol (B44631) rearrangement seen in the saturated counterpart, 2,3-dimethyl-2,3-butanediol. quora.com
This process involves locating the structures of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. Transition state theory would be used to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur) and reaction rates. For example, the acid-catalyzed dehydration would be modeled by first protonating a hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. The subsequent 1,2-methyl shift to form a more stable cation, and final deprotonation to yield a ketone, would be mapped. Each transition state would be identified as a first-order saddle point on the potential energy surface, and its structure would provide critical insights into the geometry of the bond-breaking and bond-forming processes.
Conformational Analysis and Energy Landscapes
The flexible nature of the C-C single bonds in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is the study of the energies of these different conformers to determine the most stable, low-energy shapes the molecule is likely to adopt. The presence of the double bond restricts rotation around the central C=C bond, but the C-OH and C-CH₃ bonds can rotate freely.
A computational conformational search would identify various stable conformers and the energy barriers between them. The relative stability of these conformers is governed by a combination of factors, including steric hindrance between the methyl and hydroxymethyl groups, and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The cis configuration inherently brings the two hydroxymethyl groups into proximity, making intramolecular hydrogen bonding a key potential stabilizing interaction. An energy landscape map would be generated, plotting the potential energy as a function of key dihedral angles, revealing the global minimum energy conformation and the pathways for interconversion between different conformers.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Disclaimer: The following data are hypothetical examples representative of typical conformational analysis results and are not from published research on this specific molecule.)
| Conformer Description | Key Dihedral Angle(s) (O-C-C-O) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interaction |
|---|---|---|---|
| Global Minimum | ~60° | 0.0 | Strong intramolecular hydrogen bond. |
| Anti-OH Conformer | 180° | +2.5 | No H-bond; reduced steric strain. |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations typically model molecules in the gas phase (in a vacuum), real-world chemistry happens in solution. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, explicitly including the effects of solvent.
In an MD simulation of this compound, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water or an organic solvent). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of all atoms over a period of time. This allows for the study of how solvent molecules arrange themselves around the diol and how they affect its conformational preferences. For instance, in a polar protic solvent like water, the intramolecular hydrogen bond might be disrupted in favor of stronger hydrogen bonds with the surrounding water molecules. MD simulations can also be used to calculate dynamic properties such as diffusion coefficients and to observe complex processes like the initial steps of aggregation or interaction with a surface.
Advanced Applications and Research Directions for Cis 2,3 Dimethyl 2 Butene 1,4 Diol
Role as a Versatile Building Block in Complex Chemical Synthesis
The strategic placement of reactive functional groups—two primary allylic alcohols and a central double bond—positions cis-2,3-Dimethyl-2-butene-1,4-diol as a potent intermediate in multi-step chemical synthesis. Its methylated backbone offers a distinct advantage for creating molecular frameworks with increased steric bulk and modified electronic properties compared to its unmethylated counterpart.
While specific examples of the total synthesis of natural products using this compound are not extensively documented, its structural analogue, cis-2-butene-1,4-diol (B44940), serves as a well-established precursor in this field. For instance, cis-2-butene-1,4-diol is a known starting material for the synthesis of the antiviral product oxetanocin A. medchemexpress.comglpbio.com The synthesis of complex natural products is a constantly evolving field that seeks ideal strategies to construct intricate molecules. nih.gov The journey to synthesize molecules like the jasmonoids often involves exploring various synthetic routes, including asymmetric conjugate additions and Diels-Alder strategies, to achieve the desired stereochemistry and structure. ucl.ac.uk
Given this precedent, this compound represents a logical next-generation building block. The introduction of two methyl groups on the olefinic core could be leveraged to:
Influence the stereochemical outcome of key reactions.
Enhance the biological activity or metabolic stability of the final natural product analogue.
Create analogues of existing natural products with tailored properties.
The utility of butene-diol derivatives extends to the synthesis of commercial agrochemicals. The unmethylated analogue, cis-2-butene-1,4-diol, is a key intermediate in the production of the broad-spectrum insecticide endosulfan. wikipedia.org In this process, it undergoes a Diels-Alder reaction with hexachlorocyclopentadiene.
The potential for this compound as an intermediate in these sectors is significant. Its structure could be exploited to develop new classes of pesticides or pharmaceuticals. The methyl groups can sterically hinder metabolic pathways that would otherwise deactivate a drug molecule or can modify the binding affinity of a molecule to its biological target. The synthesis of novel compounds, such as substituted phenylcyanoacrylates for potential antimicrobial or anticancer applications, highlights the strategy of modifying core structures to achieve specific biological functions. chemrxiv.org
Contributions to Polymer Science and Materials Chemistry
The diol functionality of this compound makes it an ideal monomer for step-growth polymerization. Its bio-based potential, particularly if derived from renewable feedstocks, aligns with the growing demand for sustainable materials.
Research has demonstrated that the related bio-based monomer, cis-2-butene-1,4-diol (which can be produced from erythritol), is an excellent building block for high molecular weight unsaturated polyesters. doi.orgresearchgate.net These polyesters, synthesized via melt polycondensation with various dicarboxylic acids, exhibit well-defined linear structures without the isomerization or side reactions that can plague other unsaturated monomers. doi.orgresearchgate.net The resulting materials show promising thermal and mechanical properties, in some cases outperforming polyesters made from the saturated analogue, 1,4-butanediol (B3395766). doi.org
Furthermore, the catalytic polycondensation of cis-2-butene-1,4-diol has been used to generate unsaturated telechelic polyether diols. nih.gov These oligomers are valuable as macromonomers for creating more complex polymer architectures. nih.gov The incorporation of this compound into these polymer backbones is a promising strategy for creating materials with:
Increased rigidity and thermal stability due to the methylated backbone.
Modified crystallinity and solubility profiles.
A higher density of functionalizable sites for post-polymerization modification.
Table 1: Properties of Biobased Unsaturated Polyesters Derived from cis-2-Butene-1,4-diol and Various Diacids
| Diacid Used | Molecular Weight (Mw) (kDa) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Key Finding |
| Adipic Acid | 79.5 | 142.3 | - | High molecular weight achieved without side reactions. researchgate.net |
| Succinic Acid | - | 121.8 | - | Demonstrates good crystalline properties. researchgate.net |
| Dodecanedioic Acid | - | 128.5 | - | Resulting polyesters show excellent thermomechanical properties. doi.orgresearchgate.net |
Copolymerization is a powerful tool for fine-tuning the properties of polymeric materials. The incorporation of cis-2-butene-1,4-diol as a soft segment in block copolymers has been noted for imparting unique physicochemical properties. doi.org Similarly, creating copolyesters, for instance by reacting it with other diols and diacids, can accelerate degradation rates or modify mechanical strength. researchgate.net The development of novel branched unsaturated polyesters using bio-based components like glycerol (B35011) and 2,5-furandicarboxylic acid has led to resins with high glass transition temperatures suitable for high-temperature applications. diva-portal.org
The use of this compound as a comonomer would allow for the precise engineering of copolymers. The methyl groups act as built-in structural modifiers, enabling the rational design of materials with specific characteristics. For example, its copolymerization with monomers like styrene (B11656) or various acrylates could lead to materials with enhanced thermal stability or altered solubility, following the general principle that copolymerization can introduce new functionalities and overcome issues like the inability of some monomers to homopolymerize. chemrxiv.orgchemrxiv.org
Probing Fundamental Organic Reaction Mechanisms
The unique arrangement of functional groups in this compound makes it an excellent substrate for studying a variety of fundamental organic reaction mechanisms. Its structural analogue, cis-2-butene-1,4-diol, is already employed as a probe to investigate competing reaction pathways, such as isomerization versus hydrogenation and hydrogenolysis in catalytic systems. medchemexpress.comglpbio.com
Computational studies on the cyclodehydration of cis-2-butene-1,4-diol have revealed that the presence of the double bond significantly alters the reaction mechanism compared to its saturated counterpart, 1,4-butanediol, favoring a concerted pathway. researchgate.net Furthermore, the acid-catalyzed dehydration of the closely related 2,3-dimethyl-2,3-butanediol (pinacol) is a classic textbook example of a reaction involving a carbocation rearrangement (the pinacol (B44631) rearrangement). youtube.comyoutube.com
The study of this compound can provide deeper insights into:
Carbocation Rearrangements: The potential for pinacol-type rearrangements under acidic conditions.
Catalytic Pathways: How the substrate's methyl groups influence selectivity in hydrogenation, oxidation, and isomerization reactions.
Cyclization Reactions: The electronic and steric factors governing intramolecular ring-forming reactions.
Table 2: Mechanistic Studies Utilizing Butene-diol Scaffolds
| Compound | Reaction Type Studied | Mechanistic Question | Source(s) |
| cis-2-Butene-1,4-diol | Catalytic Hydrogenation | Isomerization vs. Hydrogenation vs. Hydrogenolysis | medchemexpress.comglpbio.com |
| cis-2-Butene-1,4-diol | Cyclodehydration | Concerted vs. Stepwise mechanisms; role of the double bond | researchgate.net |
| 2,3-Dimethyl-2,3-butanediol | Acid-catalyzed Dehydration | Pinacol Rearrangement (Carbocation shifts) | youtube.comyoutube.com |
| This compound | General Reactivity | Steric and electronic effects on rearrangements and catalytic processes | Inferred |
Potential in Catalysis and Ligand Development
The molecular architecture of this compound offers a versatile platform for the synthesis of specialized ligands for transition metal catalysis. The two hydroxyl groups can be readily modified to incorporate phosphine (B1218219), amine, or other coordinating moieties, while the rigid cis-configuration of the butene backbone can enforce specific geometries upon the resulting metal complexes. This structural constraint is particularly valuable in asymmetric catalysis, where the precise spatial arrangement of a chiral ligand around a metal center is paramount for achieving high enantioselectivity.
One area of significant potential lies in the synthesis of chiral phosphine ligands. By converting the diol into a cyclic sulfate (B86663) or a related electrophilic species, it can be reacted with phosphide (B1233454) nucleophiles to generate bidentate phosphine ligands. The inherent C2 symmetry of the starting diol can be translated into the ligand framework, which is a common feature in successful chiral ligands for asymmetric hydrogenation, hydroformylation, and other stereoselective transformations. For instance, rhodium complexes bearing chiral diphosphine ligands are known to be highly effective in the asymmetric hydrogenation of various prochiral substrates. bgu.ac.il The steric bulk provided by the two methyl groups on the butene backbone of ligands derived from this compound could influence the catalytic activity and selectivity, potentially leading to improved performance for specific substrate classes.
Furthermore, the diol itself can act as a chiral auxiliary, a temporary chemical entity that is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. nih.gov While direct applications of this compound as a chiral auxiliary in catalysis are not extensively documented, the principle has been demonstrated with similar diols. The diol can be used to form chiral acetals or ketals with prochiral ketones or aldehydes, directing subsequent nucleophilic additions or reductions to a specific face of the carbonyl group.
The development of ligands from diols has been a fruitful area of research. For example, chiral 2,2′-bipyridinediol ligands have been synthesized and successfully employed in Fe(II)-catalyzed asymmetric reactions. rsc.org These ligands, which possess a C2-symmetric backbone, demonstrate the potential of diol-based structures in creating effective catalysts. The synthesis of such ligands often involves a multi-step process, starting from commercially available precursors. rsc.org
Future Research Directions in Synthetic Chemistry and Materials Science
The future prospects for this compound in synthetic chemistry and materials science are promising and multifaceted.
In synthetic chemistry, a key area of future investigation will be the systematic exploration of its use as a precursor for a wider variety of chiral ligands. This includes the synthesis of ligands with different donor atoms (e.g., nitrogen, sulfur) and the evaluation of their performance in a broad range of asymmetric catalytic reactions. Theoretical studies, such as those employing Density Functional Theory (DFT), could play a crucial role in guiding the design of new ligands by predicting their conformational preferences and the properties of their metal complexes. marquette.edu
Another promising avenue is the use of this compound as a building block for the synthesis of complex organic molecules and natural products. Its stereodefined structure can be exploited to control the stereochemistry of subsequent transformations in a synthetic sequence. Recent advances in organic synthesis have highlighted the importance of intramolecular reactions for the efficient construction of complex cyclic systems. researchgate.net The diol could serve as a linchpin in designing substrates for such transformations.
In the realm of materials science, this compound holds potential as a monomer for the synthesis of novel polymers. The parent compound, cis-2-butene-1,4-diol, has been utilized to create biodegradable unsaturated polyesters with high molecular weights. researchgate.net These polyesters exhibit promising thermal and mechanical properties, suggesting that polymers derived from this compound could also possess valuable characteristics. The presence of the methyl groups would likely increase the rigidity and potentially the glass transition temperature of the resulting polymers, making them suitable for different applications. Future research could focus on the copolymerization of this diol with various dicarboxylic acids to tune the material properties. The double bond in the polymer backbone also offers a site for post-polymerization modification, allowing for the introduction of further functionality.
The development of bio-based polymers is a critical area of research aimed at reducing reliance on petrochemical feedstocks. While cis-2-butene-1,4-diol itself is an industrial product, the exploration of its derivatives in creating new materials aligns with the broader goals of sustainable chemistry. medchemexpress.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing cis-2,3-Dimethyl-2-butene-1,4-diol in laboratory settings?
- Answer : The compound can be synthesized via cyclodehydration reactions using active methylene compounds (e.g., malononitrile or ethyl cyanoacetate), which yield 2-vinyl-2,3-dihydrofurans in 65–85% yields. Reaction conditions typically involve acid catalysis and refluxing in aprotic solvents like THF . Another approach employs Grubbs’ cross metathesis with eugenol, requiring organometallic catalysts (e.g., ruthenium-based complexes) under inert atmospheres .
Q. What purification strategies are recommended for isolating cis-2,3-Dimethyl-2-butene-1,4-diol from reaction mixtures?
- Answer : Recrystallization from hexanes or acetone is effective for high-purity isolation. Solubility data (soluble in water, alcohol, acetone; slightly soluble in benzene) should guide solvent selection. Column chromatography using silica gel and polar eluents (e.g., ethyl acetate/hexane gradients) is suitable for removing byproducts like endosulfan diol .
Q. How can the stereochemical integrity of the cis-isomer be maintained during synthesis?
- Answer : Steric hindrance from the 2,3-dimethyl groups favors retention of the cis-configuration. Low-temperature reactions (<10°C) and non-polar solvents (e.g., hexane) minimize isomerization. Monitoring via (coupling constants ) or polarimetry ensures stereochemical fidelity .
Advanced Research Questions
Q. What competing reaction pathways (e.g., isomerization vs. hydrogenation) are observed in catalytic hydrogenation of cis-2,3-Dimethyl-2-butene-1,4-diol?
- Answer : Hydrogenation with palladium or platinum catalysts under pressure (1–3 atm) predominantly yields 2,3-dimethyl-1,4-butanediol. Isomerization to the trans-isomer is suppressed by using protic solvents (e.g., ethanol) and low temperatures. Kinetic studies via gas chromatography (GC) or in-situ IR spectroscopy can track pathway dominance .
Q. How can computational modeling predict thermodynamic stability and reaction outcomes for cis-2,3-Dimethyl-2-butene-1,4-diol derivatives?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for cyclodehydration or epoxidation reactions. NIST thermochemical data (e.g., ) validate enthalpy changes, while molecular dynamics simulations assess solvent effects on reaction kinetics .
Q. What analytical techniques resolve contradictions in reported reaction yields for endosulfan diol synthesis?
- Answer : Discrepancies arise from competing side reactions (e.g., over-chlorination with ). Quantitative or LC-MS can identify impurities. Optimization studies recommend stoichiometric control of hexachlorocyclopentadiene (1:1.2 molar ratio) and reaction times ≤6 hours to minimize byproducts .
Q. How does the compound’s reactivity differ in epoxidation vs. hydroxylation reactions under photooxidative conditions?
- Answer : Photooxidation with and tungstic acid at 50°C selectively forms cis-2,3-epoxy-1,4-butanediol (BEPOX). Hydroxylation via Fenton-like reagents (e.g., Fe/) generates diol radicals, detectable by ESR spectroscopy. Solvent polarity (e.g., water vs. acetone) dictates product distribution .
Safety and Handling
Q. What safety protocols mitigate risks associated with toxic byproducts like endosulfan during synthesis?
- Answer : Rigorous containment (e.g., fume hoods, sealed reactors) and personal protective equipment (gloves, goggles) are mandatory. Waste must be neutralized with alkaline solutions (pH >10) to degrade endosulfan. Regular air monitoring for chlorinated volatiles (GC-MS) ensures compliance with OSHA exposure limits (≤0.1 mg/m) .
Q. How should researchers handle discrepancies in reported toxicity data for cis-2,3-Dimethyl-2-butene-1,4-diol?
- Answer : The compound’s acute toxicity (LD >2000 mg/kg in rats) suggests moderate risk, but conflicting mutagenicity data (Ames test ±) require validation via micronucleus assays. Adhere to GHS hazard classification (H319: eye irritation) and implement spill protocols using activated carbon adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
